molecular formula C22H30FN5O3 B2383542 N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-11-6

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2383542
CAS No.: 877632-11-6
M. Wt: 431.512
InChI Key: YZXWWFJBVNDXAB-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H30FN5O3 and its molecular weight is 431.512. The purity is usually 95%.
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Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an oxalamide linkage, a dimethylamino group, and piperazine and furan moieties. The synthesis typically involves multi-step organic reactions, including acylation and coupling reactions that can be optimized for yield and purity.

Component Details
Molecular Formula C19H25FN4O2
Molecular Weight 360.43 g/mol
CAS Number 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. The dimethylamino group enhances its ability to cross the blood-brain barrier, potentially leading to neuroactive effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing levels of certain neurotransmitters.
  • Receptor Modulation : It can interact with serotonin receptors, influencing mood and cognitive functions.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
    • Case Study : In vitro studies demonstrated that concentrations up to 50 µM did not show cytotoxicity in neuronal cell lines (SH-SY5Y), indicating a favorable safety profile .
  • Anti-inflammatory Activity : The compound appears to inhibit pro-inflammatory cytokines and pathways such as NF-kB, contributing to its potential use in treating neurodegenerative diseases.
    • Research Finding : It was shown to significantly reduce nitric oxide production in activated microglial cells, suggesting anti-inflammatory properties .
  • Antidepressant-like Effects : Animal models have indicated that the compound may possess antidepressant-like effects through modulation of serotonin pathways.
    • Experimental Evidence : Behavioral tests in mice treated with the compound showed significant reductions in depressive-like behaviors compared to controls .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety of this compound. Preliminary studies indicate low toxicity at therapeutic doses, but further research is needed to fully understand its safety profile.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN5O3/c1-26(2)10-9-24-21(29)22(30)25-16-19(20-4-3-15-31-20)28-13-11-27(12-14-28)18-7-5-17(23)6-8-18/h3-8,15,19H,9-14,16H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWWFJBVNDXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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